Phenol, 4,5-dichloro-2-(2,4,5-trichlorophenoxy)-
Overview
Description
Phenol, 4,5-dichloro-2-(2,4,5-trichlorophenoxy)- is a chlorinated phenol derivative. This compound is known for its significant role in various industrial and scientific applications due to its unique chemical properties. It is a derivative of phenol, where multiple chlorine atoms are substituted on the aromatic ring, enhancing its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,5-dichloro-2-(2,4,5-trichlorophenoxy)- typically involves the chlorination of phenol derivatives. One common method is the reaction of 2,4,5-trichlorophenol with 4,5-dichlorophenol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride (FeCl3) and at elevated temperatures to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity. The process includes steps such as chlorination, purification, and crystallization to obtain the final product. The use of advanced technologies and equipment ensures the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4,5-dichloro-2-(2,4,5-trichlorophenoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated phenol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated and dechlorinated phenol derivatives, quinones, and substituted phenols.
Scientific Research Applications
Phenol, 4,5-dichloro-2-(2,4,5-trichlorophenoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals due to its effectiveness in controlling pests and weeds.
Mechanism of Action
The mechanism of action of Phenol, 4,5-dichloro-2-(2,4,5-trichlorophenoxy)- involves its interaction with cellular components. The compound can disrupt cellular processes by interfering with enzyme activities and membrane integrity. Its chlorinated structure allows it to penetrate cell membranes and exert its effects at the molecular level. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichlorophenol: A closely related compound with similar chlorination patterns.
2,4-Dichlorophenol: Another chlorinated phenol with fewer chlorine atoms.
2,4,6-Trichlorophenol: A compound with a different chlorination pattern but similar chemical properties.
Uniqueness
Phenol, 4,5-dichloro-2-(2,4,5-trichlorophenoxy)- is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Its higher degree of chlorination enhances its stability and reactivity, making it suitable for various applications that require robust chemical performance.
Properties
IUPAC Name |
4,5-dichloro-2-(2,4,5-trichlorophenoxy)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5O2/c13-5-1-9(17)11(3-7(5)15)19-12-4-8(16)6(14)2-10(12)18/h1-4,18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCNHNDDWPGEBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)OC2=CC(=C(C=C2Cl)Cl)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10210653 | |
Record name | Phenol, 4,5-dichloro-2-(2,4,5-trichlorophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10210653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61639-90-5 | |
Record name | Phenol, 4,5-dichloro-2-(2,4,5-trichlorophenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061639905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4,5-dichloro-2-(2,4,5-trichlorophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10210653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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